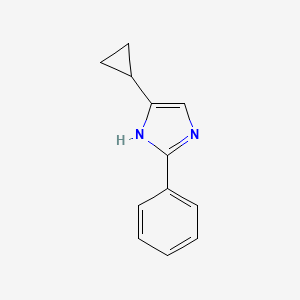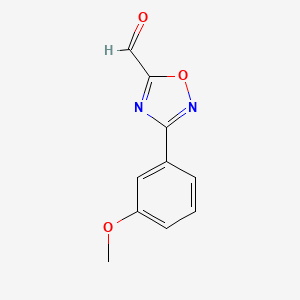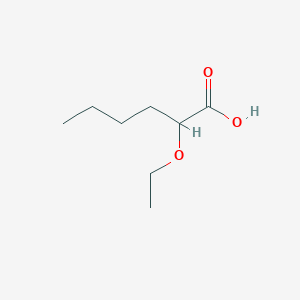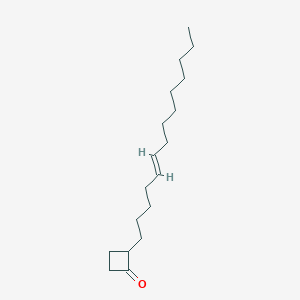![molecular formula C11H9BrF2N2O2 B12288270 5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime]](/img/structure/B12288270.png)
5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-metil-1H-indol-2,3-diona 3-[O-(2,2-difluoro-etil)-oxima] es un compuesto sintético que pertenece a la familia del indol. Los indoles son sistemas heterocíclicos importantes que se encuentran en productos naturales y fármacos. Este compuesto se caracteriza por la presencia de un átomo de bromo en la posición 5, un grupo metil en la posición 7 y un grupo oxima unido a la posición 3 del anillo indol. La presencia de estos grupos funcionales confiere propiedades químicas y biológicas únicas al compuesto.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 5-Bromo-7-metil-1H-indol-2,3-diona 3-[O-(2,2-difluoro-etil)-oxima] normalmente implica los siguientes pasos:
Oxidación: El anillo indol se oxida para formar la estructura 2,3-diona.
Formación de oxima: El paso final implica la formación del grupo oxima haciendo reaccionar la 2,3-diona con hidroxilamina y 2,2-difluoroetilamina en condiciones ácidas.
Métodos de Producción Industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:
Bromación a gran escala: utilizando bromo o reactivos que contienen bromo.
Oxidación: utilizando agentes oxidantes industriales.
Formación de oxima: utilizando hidroxilamina y 2,2-difluoroetilamina en condiciones optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede experimentar reacciones de oxidación adicionales, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo oxima en un grupo amino.
Sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y Condiciones Comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Nucleófilos: Azida de sodio, cianuro de potasio.
Productos Principales
Derivados oxidados: Varias formas oxidadas del compuesto.
Derivados reducidos: Compuestos con un grupo amino en lugar del grupo oxima.
Derivados sustituidos: Compuestos con diferentes sustituyentes que reemplazan el átomo de bromo.
Aplicaciones Científicas De Investigación
5-Bromo-7-metil-1H-indol-2,3-diona 3-[O-(2,2-difluoro-etil)-oxima] tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 5-Bromo-7-metil-1H-indol-2,3-diona 3-[O-(2,2-difluoro-etil)-oxima] implica su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: El compuesto puede unirse a varias enzimas y receptores, modulando su actividad.
Vías involucradas: Puede influir en las vías celulares relacionadas con la proliferación celular, la apoptosis y la respuesta inmunitaria.
Comparación Con Compuestos Similares
Compuestos Similares
5-Bromo-1-metil-1H-indol: Estructura similar, pero carece del grupo oxima.
7-Metil-1H-indol-2,3-diona: Estructura similar, pero carece de los grupos bromo y oxima.
5-Fluoro-3-fenil-1H-indol-2-carbonil-tiosemicarbazida: Contiene un sustituyente diferente en la posición 5 y un grupo tiosemicarbazida.
Singularidad
5-Bromo-7-metil-1H-indol-2,3-diona 3-[O-(2,2-difluoro-etil)-oxima] es único debido a la presencia del átomo de bromo, el grupo metil y el grupo oxima, que en conjunto confieren propiedades químicas y biológicas distintas. Esta combinación de grupos funcionales lo convierte en un compuesto valioso para diversas aplicaciones de investigación científica.
Propiedades
Fórmula molecular |
C11H9BrF2N2O2 |
|---|---|
Peso molecular |
319.10 g/mol |
Nombre IUPAC |
(3Z)-5-bromo-3-(2,2-difluoroethoxyimino)-7-methyl-1H-indol-2-one |
InChI |
InChI=1S/C11H9BrF2N2O2/c1-5-2-6(12)3-7-9(5)15-11(17)10(7)16-18-4-8(13)14/h2-3,8H,4H2,1H3,(H,15,16,17) |
Clave InChI |
PXLTWSZPYLLYKT-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=CC\2=C1NC(=O)/C2=N\OCC(F)F)Br |
SMILES canónico |
CC1=CC(=CC2=C1NC(=O)C2=NOCC(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate](/img/structure/B12288197.png)

![(3-Oxaspiro[5.5]undecan-9-yl)methanamine](/img/structure/B12288202.png)
![11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B12288206.png)




![2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol](/img/structure/B12288236.png)
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-bromo-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12288248.png)
![(6R-trans)-7-[(2,2-diMethyl-1-oxopropyl)aMino]-3-Methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-](/img/structure/B12288250.png)

![1-[4-[(E)-2-methoxyethenyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B12288256.png)
